1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI)
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Overview
Description
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) typically involves cyclization reactions starting from appropriate precursors. One common method involves the reaction of 3-aminopyrazole with 2-chlorobenzothiazole under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function. The compound also modulates amyloid beta aggregation, which is a hallmark of Alzheimer’s disease .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares the pyrazole core but differs in the fused ring structure, leading to different biological activities and applications.
1H-Pyrazolo[1,5-a]pyrimidine: Another related compound with a different fused ring system, used in various medicinal chemistry applications.
1H-Pyrazolo[3,4-d]pyrimidine: Similar in structure but with distinct chemical properties and reactivity.
The uniqueness of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) lies in its specific structural features that confer unique biological activities and potential therapeutic applications.
Properties
CAS No. |
18035-06-8 |
---|---|
Molecular Formula |
C9H7N3S |
Molecular Weight |
189.236 |
IUPAC Name |
7-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-5-11-7-3-2-6-4-10-12-8(6)9(7)13-5/h2-4H,1H3,(H,10,12) |
InChI Key |
OGRDJKZLVQIEJN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)C=NN3 |
Synonyms |
1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) |
Origin of Product |
United States |
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